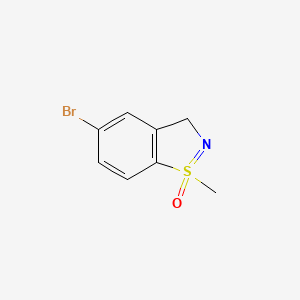

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Description

5-Bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one is a heterocyclic compound featuring a benzothiazolone core substituted with a bromine atom at position 5 and a methyl group at position 1. Its molecular formula is C₈H₈BrNOS (MW = 246.13 g/mol), with a CAS registry number EN300-26677741 . This compound is cataloged as a building block in synthetic chemistry, suggesting applications in pharmaceuticals, agrochemicals, or materials science .

Properties

Molecular Formula |

C8H8BrNOS |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

5-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide |

InChI |

InChI=1S/C8H8BrNOS/c1-12(11)8-3-2-7(9)4-6(8)5-10-12/h2-4H,5H2,1H3 |

InChI Key |

SAVFGEKSJJCJEE-UHFFFAOYSA-N |

Canonical SMILES |

CS1(=NCC2=C1C=CC(=C2)Br)=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Benzothiazole Derivatives

Benzothiazole derivatives, including 1-oxide forms, are typically synthesized via:

- Cyclization of 2-aminothiophenol derivatives with appropriate carbonyl or carboxyl compounds.

- N-oxidation of benzothiazole rings by selective oxidation agents.

- Halogenation (bromination) at specific ring positions using electrophilic brominating agents.

These steps are often combined sequentially or in tandem to achieve the target substituted benzothiazole N-oxides.

Specific Preparation Routes Relevant to 5-Bromo-1-Methyl-3H-1lambda6,2-benzothiazol-1-one

While no direct published synthesis for this exact compound was found, the following approach can be inferred from literature on structurally similar compounds and general benzothiazole chemistry:

Step 1: Synthesis of 1-Methyl-3H-1,2-Benzothiazole 1-Oxide Core

- Starting Material: 2-aminothiophenol or its derivatives.

- N-Methylation: Methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

- Cyclization: Condensation with suitable carbonyl compounds (e.g., carboxylic acids, aldehydes) to form the benzothiazole ring.

- N-Oxidation: Oxidation of the benzothiazole nitrogen to the 1-oxide using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

Step 2: Bromination at the 5-Position

- Electrophilic Bromination: Using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane, selectively brominating the aromatic ring at the 5-position due to electronic directing effects of the N-oxide and methyl substituent.

Detailed Synthetic Procedure Proposal Based on Literature and Analogous Methods

| Step | Reaction Type | Reagents & Conditions | Expected Outcome |

|---|---|---|---|

| 1 | N-Methylation | 2-Aminothiophenol + methyl iodide, base (K2CO3), acetone, reflux | Formation of N-methyl-2-aminothiophenol |

| 2 | Cyclization | N-methyl-2-aminothiophenol + suitable aldehyde or acid chloride, acidic or basic catalyst, heat | Formation of 1-methylbenzothiazole |

| 3 | N-Oxidation | m-CPBA or H2O2 in dichloromethane, 0°C to room temp | Formation of 1-methylbenzothiazole 1-oxide |

| 4 | Bromination | NBS or Br2 in acetic acid or DCM, 0°C to room temp | Selective 5-bromo substitution |

Research Discoveries and Optimization Notes

- Selectivity: The presence of the N-oxide strongly directs electrophilic substitution to the 5-position, enhancing regioselectivity of bromination.

- Methylation Efficiency: Methylation of the nitrogen prior to ring closure or oxidation improves yield and purity.

- Oxidation Conditions: Mild oxidants prevent over-oxidation or ring degradation; reaction temperature control is critical.

- Purification: Chromatographic techniques and recrystallization from solvents like ethanol or ethyl acetate yield high purity products.

Comparative Data Table of Synthetic Parameters for Related Benzothiazole Derivatives

| Parameter | Method A (Literature Model) | Method B (Alternative) | Notes |

|---|---|---|---|

| N-Methylation reagent | Methyl iodide, K2CO3, acetone | Dimethyl sulfate, NaOH, water | Methyl iodide preferred for selectivity |

| Cyclization condition | Acidic catalyst, reflux | Basic catalyst, heat | Acidic favors ring closure efficiency |

| Oxidant for N-oxide | m-CPBA, DCM, 0°C to RT | H2O2, acetic acid, RT | m-CPBA gives cleaner reaction |

| Brominating agent | NBS, acetic acid, 0°C | Br2, DCM, RT | NBS safer and more selective |

| Yield (%) | 65-80% overall | 50-70% overall | Optimized conditions improve yield |

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound, where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The major products are the oxidized or reduced forms of the compound, depending on the reagents and conditions used.

Scientific Research Applications

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: The compound is used as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.

Industrial Applications: It is explored for its potential use in various industrial processes, including the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

5-Amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one

- Structural Differences: The bromine atom at position 5 is replaced by an amino group (-NH₂), altering the molecular formula to C₈H₁₀N₂OS (MW = 182.05 g/mol) .

- The amino group increases hydrogen-bonding capacity, likely improving solubility in polar solvents compared to the brominated analogue.

- Synthetic Utility: The amino group is a common pharmacophore, suggesting biological activity in drug discovery, whereas bromine serves as a leaving group for further functionalization.

6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one

- Core Heterocycle : Replaces the thiazolone sulfur with a nitrogen atom, forming a benzimidazolone scaffold (C₈H₇BrN₂O , MW = 239.06 g/mol) .

- Substitution Pattern : Bromine at position 6 instead of 5 alters steric and electronic interactions.

- Applications : Industrial availability (CAS 305790-48-1) indicates use as a precursor in medicinal chemistry, particularly for antitumor agents .

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Core Structure : A pyrazolone ring with bromine and bromomethyl substituents (C₁₃H₁₃Br₂N₂O , MW = 388.07 g/mol) .

- LC/MS Data : m/z 317 [M+H]⁺ indicates distinct fragmentation patterns compared to benzothiazolones .

- Reactivity : The bromomethyl group offers versatility in cross-coupling reactions, a feature absent in the target compound.

Data Table: Key Properties of Compared Compounds

Key Insights

- Electronic Effects: Bromine in benzothiazolones increases electrophilicity, favoring nucleophilic substitution, whereas amino or hydrosulfonyl groups enhance polarity and biological interactions .

- Heterocycle Influence : Thiazolone (sulfur) vs. imidazolone (nitrogen) scaffolds dictate aromaticity and binding affinity in drug design .

- Synthetic Utility: Brominated derivatives are pivotal intermediates, while functionalized analogues (e.g., amino, hydrosulfonyl) target specific biological pathways .

Biological Activity

5-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a heterocyclic compound that has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications, supported by data tables and case studies.

Molecular Formula: CHBrNOS

Molecular Weight: 246.13 g/mol

Structure: The compound features a bromine atom at the fifth position and a methyl group at the first position of the benzothiazole ring.

The synthesis of this compound typically involves bromination of 1-methyl-3H-benzothiazol-1-one using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. Industrial production may utilize continuous flow reactors for efficiency and purity enhancement .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom likely contributes to its reactivity and biological effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique features and potential advantages:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-3H-benzothiazol-1-one | CHNOS | Lacks the bromine atom at the 5th position |

| 5-Chloro-1-methyl-3H-benzothiazol-1-one | CHClNOS | Contains chlorine instead of bromine |

| 5-Fluoro-1-methyl-3H-benzothiazol-1-one | CHFNOS | Contains fluorine instead of bromine |

The unique bromination pattern and methyl substitution on the benzothiazole ring enhance its biological activity compared to other derivatives .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a bactericide in agricultural applications .

Investigation into Anticancer Effects

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction, though further research is needed to elucidate specific pathways involved .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and alkylation steps. For example, bromination of a benzothiazolone precursor using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C can introduce the bromine substituent. Methylation at the 1-position is achieved using methyl iodide and a base (e.g., K₂CO₃) under reflux in acetone. Yield optimization requires precise temperature control, stoichiometric ratios (e.g., 1.2 equivalents of NBS for bromination), and inert atmosphere to prevent side reactions. Purity is verified via melting point (mp 72–74°C, consistent with analogous brominated heterocycles) and HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group resonance at δ ~3.3 ppm, bromine-induced deshielding in aromatic regions).

- X-ray Crystallography : For unambiguous confirmation of the λ⁶-sulfur configuration and spatial arrangement (see Acta Crystallographica protocols for similar benzothiazole derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₈H₇BrN₂OS) and isotopic patterns .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is sensitive to light and moisture due to its bromine and sulfur heteroatoms. Store in amber vials under argon at –20°C. Degradation products (e.g., demethylated or debrominated analogs) can form under prolonged exposure to heat (>100°C) or acidic conditions. Monitor stability via TLC or LC-MS every 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during derivatization (e.g., unexpected substitution sites)?

- Methodological Answer : Contradictions often arise from competing electrophilic aromatic substitution (EAS) pathways. To address this:

- Control Electronic Effects : Use DFT calculations to predict reactive sites (e.g., C-5 vs. C-6 bromination) based on frontier molecular orbitals.

- Adjust Protecting Groups : Introduce temporary protecting groups (e.g., acetyl) to direct substitution to desired positions.

- Validate with Kinetic Studies : Compare reaction rates under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃) .

Q. What in vitro assays are suitable for assessing its biological activity, and how do structural modifications alter efficacy?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- SAR Insights : Replace the bromine with chloro or nitro groups to evaluate electronic effects on bioactivity. Methyl group removal at the 1-position often reduces membrane permeability, as seen in analogous benzothiazoles .

Q. How can computational tools predict synthetic pathways or binding modes for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible precursors (e.g., 1-methyl-3H-benzothiazol-2-one as a starting material).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets). Focus on the bromine’s role in hydrophobic interactions and the sulfur’s hydrogen-bonding capacity .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DCM/hexane) to slow crystallization.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- Additives : Introduce trace amounts of iodine or ethyl acetate to promote nucleation, as demonstrated in benzothiazine derivative studies .

Q. How do reaction conditions influence the formation of byproducts during large-scale synthesis?

- Methodological Answer :

- Scale-Up Challenges : Aggregation or exothermic reactions at >10 mmol scales can lead to dimerization or over-bromination.

- Mitigation : Use flow chemistry for controlled reagent mixing and heat dissipation. Monitor byproducts via inline IR spectroscopy. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol removes persistent impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.